molecular formula C16H15N5O3 B2641125 (2E)-3-(furan-2-yl)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]prop-2-en-1-one CAS No. 2097939-52-9

(2E)-3-(furan-2-yl)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]prop-2-en-1-one

Cat. No.: B2641125
CAS No.: 2097939-52-9
M. Wt: 325.328
InChI Key: FKUDSZLJAVJIPZ-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(furan-2-yl)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]prop-2-en-1-one is a useful research compound. Its molecular formula is C16H15N5O3 and its molecular weight is 325.328. The purity is usually 95%.
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Scientific Research Applications

Structure-Activity Relationship and Drug Design

Studies on furanyl derivatives and triazolo[1,5-a]pyrimidin-7-yl groups often focus on their potential as bioactive molecules, particularly as adenosine A2A receptor antagonists. For instance, the use of hologram quantitative structure–activity relationship (HQSAR) methodology and molecular docking can provide insights into the molecular requirements for bioactivity within this class of compounds, offering a pathway for the design of new therapeutic agents targeting various neurological conditions (Camila Muñoz-Gutiérrez, Julio Caballero, A. Morales-Bayuelo, 2016).

Synthesis and Chemical Properties

The synthetic routes to create derivatives incorporating furan and triazolopyrimidin rings are of significant interest due to their potential in creating compounds with varied biological activities. For example, the synthesis of novel derivatives containing the 1,2,4-triazolo[1,5-a]pyrimidine ring via condensation reactions highlights the versatility of these frameworks in medicinal chemistry, providing compounds with potential antibacterial activity (S. Lahmidi et al., 2019).

Biological Activity and Potential Applications

The exploration of compounds with a triazolopyrimidin-7-yl moiety for their cytotoxicity against cancer cell lines reveals the therapeutic potential of these molecules. The identification of derivatives showing marked cytotoxicity suggests their use as a basis for developing new anticancer agents (X. Zhai et al., 2008). Additionally, the plant growth-stimulating effects of pyrimidine derivatives underscore their utility beyond pharmaceuticals, potentially in agricultural applications (V. A. Pivazyan et al., 2019).

Anti-Parkinsonian and Neuroprotective Potential

Compounds featuring the furanyl and triazolopyrimidin frameworks have been evaluated for their anti-Parkinsonian and neuroprotective potential, showcasing the therapeutic relevance of this chemical space in addressing neurodegenerative diseases (F. Azam et al., 2010).

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3/c1-11-7-15(21-16(19-11)17-10-18-21)24-13-8-20(9-13)14(22)5-4-12-3-2-6-23-12/h2-7,10,13H,8-9H2,1H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUDSZLJAVJIPZ-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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